molecular formula C16H14O3 B191453 (2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 69704-15-0

(2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No. B191453
CAS RN: 69704-15-0
M. Wt: 254.28 g/mol
InChI Key: WSEGRADBFAKNHQ-NYYWCZLTSA-N
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Description

Synthesis Analysis

The compound is a yellow powder or crystals that are soluble in organic solvents, such as acetone, ethyl acetate, and chloroform. It was synthesized and identified using spectroscopic techniques (IR, NMR, and MS) .

Scientific Research Applications

Antioxidant Activity

Research has shown that derivatives of (2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one exhibit notable antioxidant activities. A study conducted by Sulpizio et al. (2016) synthesized and characterized various aminochalcone derivatives, finding that those with hydroxyl functionalities displayed strong antioxidant properties. The compounds were evaluated using free radical scavenging ability tests, indicating their potential as antioxidants (Sulpizio, Roller, Giester, & Rompel, 2016).

Antimicrobial Properties

A 2020 study by Sadgir et al. investigated the antimicrobial activity of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. This compound was characterized and examined for its antimicrobial efficacy, showing moderate activity against selected pathogens (Sadgir, Dhonnar, Jagdale, & Sawant, 2020).

Nonlinear Optical Properties

A study by Mathew et al. (2019) focused on the nonlinear optical properties of chalcone derivatives, including (2E)-1-(Anthracen-9-yl)-3-(4-methoxyphenyl)prop-2-en-1-one. The study combined theoretical and experimental approaches to evaluate the optical properties, which could be relevant for materials science and photonics (Mathew, Salian, Joe, & Narayana, 2019).

Chemotherapeutic Applications

Research on Ru(II) complexes with substituted chalcone ligands, including (2E)-3-(4-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, by Singh et al. (2016), revealed significant anti-breast cancer activity. These compounds exhibited cytotoxicity against breast cancer cell lines, making them potential leads for cancer treatment (Singh, Saxena, Dixit, Hamidullah, Singh, Singh, Arshad, & Konwar, 2016).

Corrosion Inhibition

A 2012 study by Baskar et al. investigated the use of biphenyl chalcone derivatives, including (2E)-1-(biphenyl-4-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one, as corrosion inhibitors. These compounds showed efficacy in inhibiting corrosion of mild steel in acidic environments, indicating their potential application in material science and engineering (Baskar, Gopiraman, Kesavan, Kim, & Subramanian, 2012).

properties

IUPAC Name

(E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11,17H,1H3/b11-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEGRADBFAKNHQ-NYYWCZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

CAS RN

69704-15-0
Record name NSC139722
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139722
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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